5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production methods for oxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods employ eco-friendly synthetic strategies to produce oxazole compounds efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Substitution: It can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as bromine can be used for free radical bromination at the benzylic position.
Major Products: The major products formed from these reactions include oxidized oxazole derivatives and substituted oxazole compounds.
Scientific Research Applications
5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are important scaffolds in drug discovery due to their biological activities.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Antimicrobial Activity: Some oxazole derivatives exhibit antimicrobial properties against bacteria and fungi.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, oxazole derivatives can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis . The exact molecular pathways depend on the specific application and target organism.
Comparison with Similar Compounds
4-Oxazolecarboxylic Acid: Another oxazole derivative with similar structural features.
Macrooxazoles A–D: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with varying biological activities.
Uniqueness: 5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-methyl-2-(2-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-5-3-4-6-9(7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
MCLBZXBYXDWWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)C(=O)O |
Origin of Product |
United States |
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